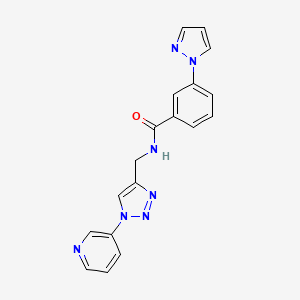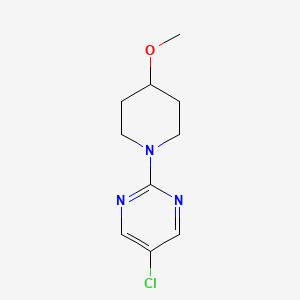![molecular formula C13H14N4OS B2870247 (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2,4-dimethylthiazol-5-yl)methanone CAS No. 1796946-76-3](/img/structure/B2870247.png)
(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2,4-dimethylthiazol-5-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2,4-dimethylthiazol-5-yl)methanone is a complex heterocyclic compound known for its diverse applications in various scientific domains. Its unique structure makes it a subject of interest in synthetic chemistry and pharmacological research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2,4-dimethylthiazol-5-yl)methanone involves several steps:
Pyrido[4,3-d]pyrimidine synthesis: : This backbone is typically constructed through multi-step organic synthesis involving cyclization reactions.
Attachment of the dimethylthiazol group: : Using thiazole intermediates, the coupling with the pyrido[4,3-d]pyrimidine backbone is often facilitated by amide formation under controlled conditions.
Common reagents include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like triethylamine.
Industrial Production Methods
For industrial-scale production, the process is streamlined for efficiency and cost-effectiveness. Large reactors, continuous flow chemistry, and automated systems are employed to maintain high yields and purity. Key parameters like temperature, pressure, and solvent choice are optimized.
化学反応の分析
Types of Reactions
Oxidation: : Can be oxidized using reagents like m-chloroperbenzoic acid, yielding sulfoxides and sulfones.
Reduction: : Reduction reactions with agents like lithium aluminum hydride result in the reduction of nitrogen-containing rings.
Substitution: : Electrophilic substitution reactions, such as halogenation and nitration, occur primarily at the heterocyclic rings.
Common Reagents and Conditions
Oxidation: : m-Chloroperbenzoic acid in dichloromethane.
Reduction: : Lithium aluminum hydride in dry ether.
Substitution: : Halogens like bromine or chlorine in the presence of catalysts.
Major Products
Sulfoxides and sulfones: from oxidation.
Secondary amines and alcohols: from reduction.
Halogenated derivatives: from substitution.
科学的研究の応用
Chemistry
The compound serves as an intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology
It's used in biological assays to study enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine
The compound has potential therapeutic applications, including use as a scaffold for developing novel pharmaceuticals targeting diseases such as cancer and neurological disorders.
Industry
In industry, it is used as a precursor in the production of dyes, agrochemicals, and specialty polymers.
作用機序
The mechanism by which (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2,4-dimethylthiazol-5-yl)methanone exerts its effects depends on its interaction with molecular targets. Typically, it acts by binding to specific enzymes or receptors, thereby modulating their activity. For instance, in enzyme inhibition, it may bind to the active site, preventing substrate access and thus inhibiting the enzymatic activity.
類似化合物との比較
Compared to compounds like 1,3-dimethyl-7H-purine-2,6-dione (caffeine) and 7,8-dihydro-1,3-dimethylpyrazolo[4,3-d]pyrimidine, (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2,4-dimethylthiazol-5-yl)methanone exhibits unique reactivity due to its thiazole group. This structural feature imparts distinct chemical properties and biological activities, making it a versatile compound in various applications.
Similar compounds include:
Caffeine (1,3-dimethyl-7H-purine-2,6-dione)
7,8-dihydro-1,3-dimethylpyrazolo[4,3-d]pyrimidine
2,4-dimethyl-5-thiazolecarboxaldehyde
特性
IUPAC Name |
7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-(2,4-dimethyl-1,3-thiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS/c1-8-12(19-9(2)16-8)13(18)17-4-3-11-10(6-17)5-14-7-15-11/h5,7H,3-4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISYZZHNAZXVPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCC3=NC=NC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-Methyl-2-[(E)-2-(naphthalen-1-yl)ethenyl]indolizine](/img/structure/B2870164.png)




![2-Methyl-5-(morpholino(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2870174.png)

![(6-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine;dihydrochloride](/img/structure/B2870177.png)
![3-[3-Ethoxy-4-(2-phenoxy-ethoxy)-phenyl]-acrylic acid](/img/structure/B2870179.png)
![N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2870182.png)
![(E)-3-[3-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2870183.png)
![2-{[(4-Bromo-3-methylphenyl)amino]methyl}-4-chlorophenol](/img/structure/B2870184.png)


